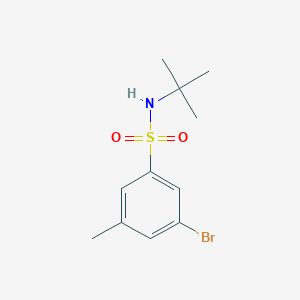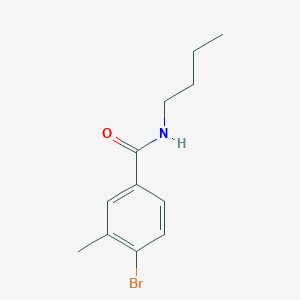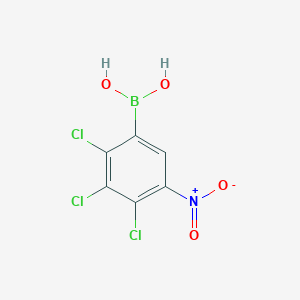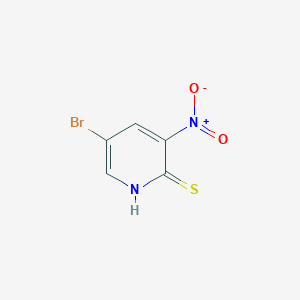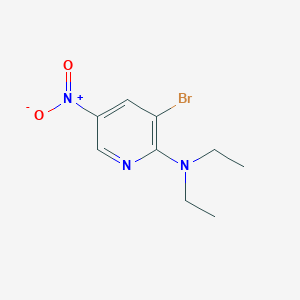
5-Bromo-3-fluoropiridin-2-amina
Descripción general
Descripción
5-Bromo-3-fluoropyridin-2-amine is a useful research compound. Its molecular formula is C5H4BrFN2 and its molecular weight is 191 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Bromo-3-fluoropyridin-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Bromo-3-fluoropyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-fluoropyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis Farmacéutica
5-Bromo-3-fluoropiridin-2-amina sirve como bloque de construcción en la síntesis de diversos compuestos farmacéuticos. Su presencia en una estructura molecular puede afectar significativamente la actividad biológica del compuesto. Por ejemplo, se utiliza en el desarrollo de inhibidores de quinasas, que desempeñan un papel crucial en las terapias contra el cáncer dirigidas .
Química Agrícola
En el campo de la agroquímica, este compuesto se utiliza para crear pesticidas y herbicidas más efectivos. La introducción de átomos de flúor en los ingredientes activos puede dar lugar a productos con mayor actividad y selectividad, lo que podría llevar a prácticas agrícolas más sostenibles .
Ciencia de Materiales
Los investigadores en ciencia de materiales exploran el uso de this compound para el desarrollo de nuevos materiales. Su reactividad única puede conducir a la creación de polímeros con propiedades específicas, como mayor resistencia a la degradación o mejor estabilidad térmica .
Química Analítica
Este compuesto también es valioso en química analítica, donde se puede utilizar como reactivo o precursor para la síntesis de moléculas complejas que se utilizan como estándares o en soluciones de calibración para mediciones de alta precisión .
Medicina Nuclear
En medicina nuclear, this compound es un precursor para la síntesis de compuestos radiomarcados. Estos compuestos se utilizan en tomografías por emisión de positrones (PET) para diagnosticar y controlar diversas enfermedades, incluido el cáncer .
Electrónica Orgánica
Las propiedades electrónicas de this compound la convierten en un candidato para su uso en dispositivos electrónicos orgánicos. Se puede incorporar en semiconductores orgánicos, que se utilizan en aplicaciones como diodos orgánicos emisores de luz (OLED) y células solares .
Ciencia Ambiental
En ciencia ambiental, este compuesto se puede utilizar para estudiar procesos de degradación y el destino ambiental de los compuestos orgánicos fluorados. Comprender estos procesos es crucial para evaluar el impacto ambiental de estas sustancias .
Educación Química
Por último, this compound se puede emplear en entornos educativos para demostrar diversas reacciones químicas y técnicas de síntesis a los estudiantes, fomentando una comprensión práctica de la química orgánica .
Propiedades
IUPAC Name |
5-bromo-3-fluoropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrFN2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXASFJHUCKEHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678869 | |
| Record name | 5-Bromo-3-fluoropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
748812-37-5 | |
| Record name | 5-Bromo-3-fluoropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-bromo-3-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[6-(Dimethylamino)-3-pyridinyl]methanol hydrochloride](/img/structure/B1522394.png)

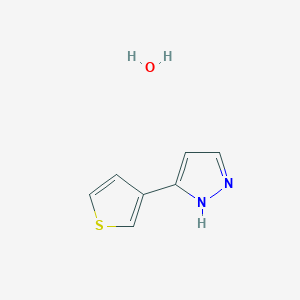
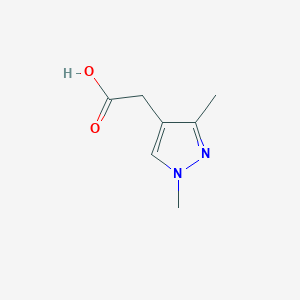

![N-Allyl-N-[2-(allyloxy)phenyl]propanamide](/img/structure/B1522399.png)

